N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves multiple steps. One common method includes the reaction of 2-aminopyridine with a tosylated piperidine derivative under specific conditions. The reaction typically requires a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in DMF with alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine: A simpler piperidine derivative with similar structural features.
2-Aminopyridine: A precursor in the synthesis of N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine.
Tosylpiperidine: Another related compound used in various synthetic applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tosyl group and a piperidine ring with a pyridine moiety makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H25N3O2S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
N,6-dimethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3O2S/c1-14-7-9-16(10-8-14)25(23,24)22-13-5-4-6-18(22)17-11-12-19(20-3)21-15(17)2/h7-12,18H,4-6,13H2,1-3H3,(H,20,21) |
InChI Key |
YFVFTZQPCDPSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=C(C=C3)NC)C |
Origin of Product |
United States |
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